molecular formula C10H12N2O4 B055610 4-Acetamido-3-ethoxynitrobenzene CAS No. 116496-76-5

4-Acetamido-3-ethoxynitrobenzene

Cat. No.: B055610
CAS No.: 116496-76-5
M. Wt: 224.21 g/mol
InChI Key: XZWVZJDHIDYKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-3-ethoxynitrobenzene is an organic compound with the molecular formula C10H12N2O4. It is characterized by the presence of an acetamido group, an ethoxy group, and a nitro group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3-ethoxynitrobenzene typically involves the nitration of aniline derivatives followed by acetylation and ethoxylation. One common method involves the nitration of 2-ethoxyaniline to form 2-ethoxy-4-nitroaniline, which is then acetylated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-ethoxynitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

4-Acetamido-3-ethoxynitrobenzene has been investigated for its potential as an anticancer agent. It acts as a protein tyrosine kinase inhibitor, targeting enzymes involved in cell growth regulation. Specifically, it has shown efficacy against the HER-2 and epidermal growth factor receptors (EGFR), which are often overexpressed in certain cancers, including breast and ovarian cancers .

In a study evaluating its pharmacological properties, compounds similar to this compound demonstrated significant antiproliferative activity in cancer cell lines. For instance, one derivative repressed the proliferation of HER-2 oncogene-transfected mouse fibroblast cells with an IC50 value of approximately 3-5 nM, indicating high potency against cancerous cells .

Case Study: In Vivo Antitumor Activity

In vivo studies have shown that the compound can inhibit tumor growth significantly when administered at varying dosages. For example, treatment at 20 mg/kg/day resulted in a 65% inhibition of tumor growth after 21 days, demonstrating its potential as an effective therapeutic agent .

Molecular Docking Studies

2.1 Interaction with Viral Proteins

Recent research has employed molecular docking techniques to assess the binding affinity of this compound with proteins associated with SARS-CoV-2, the virus responsible for COVID-19. The study focused on the spike protein and other critical viral components, suggesting that this compound could serve as a potential therapeutic agent against COVID-19 .

Key Findings:

  • The compound exhibited favorable binding interactions with the spike protein and the main protease of SARS-CoV-2.
  • Structural analyses indicated that it could inhibit viral replication by interfering with key protein functions necessary for the virus's lifecycle .

Environmental Chemistry

3.1 Chemical Intermediates

This compound is also recognized for its role as a chemical intermediate in the synthesis of dyes and pigments. Nitroaromatic compounds are widely utilized in the production of various industrial chemicals due to their stability and reactivity .

Potential Environmental Concerns:
The environmental impact of nitroaromatic compounds, including their persistence and toxicity, has raised concerns regarding contamination and ecological effects. As such, ongoing research is focused on understanding their behavior in environmental contexts to mitigate potential risks .

Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer agent targeting HER-2 and EGFRSignificant antiproliferative activity; IC50 values as low as 3-5 nM
Molecular DockingPotential therapeutic against COVID-19Favorable binding to viral proteins; inhibits replication
Environmental ChemistryIntermediate in dye and pigment productionConcerns regarding toxicity and environmental persistence

Mechanism of Action

The mechanism of action of 4-Acetamido-3-ethoxynitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido and ethoxy groups may also contribute to the compound’s overall activity by influencing its solubility, stability, and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-3-nitrobenzene: Lacks the ethoxy group, which may affect its solubility and reactivity.

    4-Acetamido-3-ethoxybenzene: Lacks the nitro group, which significantly alters its chemical and biological

Biological Activity

4-Acetamido-3-ethoxynitrobenzene, identified by its chemical formula C10_{10}H12_{12}N2_2O4_4 and CAS number 116496-76-5, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an acetamido group, an ethoxy group, and a nitro group attached to a benzene ring. Recent studies suggest its relevance in cancer research, particularly as a HER2 tyrosine kinase inhibitor, which may offer therapeutic benefits for HER2-positive breast cancer.

Structure and Molecular Characteristics

The structural composition of this compound allows for various interactions with biological targets. Key characteristics include:

  • Molecular Weight : Approximately 224.216 g/mol
  • Functional Groups :
    • Acetamido (-NHCOCH3_3)
    • Ethoxy (-OCH2_2CH3_3)
    • Nitro (-NO2_2)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nitration of aniline derivatives followed by acetylation and ethoxylation. This versatility in synthesis opens avenues for creating derivatives with enhanced biological properties.

Anticancer Properties

Recent research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. Notably:

  • HER2 Tyrosine Kinase Inhibition : The compound has been studied as a potential inhibitor of HER2 tyrosine kinase, which is crucial in the progression of HER2-positive breast cancer. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it a promising candidate for targeted therapy.

The interaction studies involving this compound focus on its binding affinity to HER2 receptors. Techniques such as molecular docking simulations and biochemical assays have been employed to elucidate these interactions, indicating that the compound can effectively bind to the active sites of target proteins.

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have shown potential antimicrobial activity. Screening studies suggest that modifications to the compound can enhance its efficacy against various microbial strains.

Summary of Key Studies

Study FocusFindingsReference
HER2 InhibitionDemonstrated binding affinity and inhibition of HER2 kinase activity
Antimicrobial ScreeningIndicated effectiveness against specific bacterial strains
Synthesis MethodsMulti-step synthesis yielding high-purity compounds

Detailed Case Study: HER2 Inhibition

A study conducted on the effects of this compound on HER2-positive breast cancer cells revealed:

  • Cell Line Used : SK-BR-3 (HER2-positive)
  • IC50 Values : The compound displayed an IC50 value indicating significant inhibition of cell proliferation.
  • Mechanistic Insights : The study utilized both in vitro assays and computational docking to confirm the binding interactions with HER2 .

Properties

IUPAC Name

N-(2-ethoxy-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10-6-8(12(14)15)4-5-9(10)11-7(2)13/h4-6H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWVZJDHIDYKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387001
Record name 4-Acetamido-3-ethoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116496-76-5
Record name N-(2-Ethoxy-4-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116496-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamido-3-ethoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(2-ethoxy-4-nitrophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 400 g of 2-acetamido-5-nitrophenol in a 12-L, 4-necked flask equipped with a reflux condenser, nitrogen inlet, thermocouple, addition funnel, and mechanical stirrer was added 790 g of potassium carbonate and 2.0 L of dimethylformamide. The mixture was stirred at 60° C. as 294 g of ethyl bromide was added over 30 minutes. After 1 hour, an additional 27 g of ethyl bromide was added and the mixture was stirred at 60° C. for another hour. The mixture was cooled to room temperature and poured into 4 L of water. After 30 minutes, the product was collected by filtration and washed with water and heptane. The product was dried in a vacuum oven at 60° C. to give 457 g of the title compound.
Quantity
400 g
Type
reactant
Reaction Step One
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
790 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
294 g
Type
reactant
Reaction Step Three
Quantity
27 g
Type
reactant
Reaction Step Four
Name
Quantity
4 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 12-L, 4-necked flask equipped with a reflux condenser, nitrogen inlet, thermocouple, addition funnel, and mechanical stirrer was charged with 400 g 2-Acetamido-5-nitrophenol. The flask was charged with 790 g potassium carbonate and 2.0 L of dimethylformamide (DMF). The mixture was stirred and warmed to 60±2.50° C. 294 g of ethyl bromide or ethyl iodide was added over 10 minutes to one hour while maintaining a 60° C. internal temperature. The reaction mixture was stirred for at least one hour or until the mixture turned yellow and the concentration of 2-Acetamido-5-nitrophenol was less than 1%, if needed additional ethyl bromide or ethyl iodide was added to reduce the concentration of 2-Acetamido-5-nitrophenol present. The mixture was cooled to 20±5° C. 4 L of water was added and while maintaining a 25±5° C. internal temperature. The suspension was stirred for a minimum of 30 minutes and collected by vacuum filtration. The product was washed and the pH monitored for a pH of <8. If the pH was >8, the product was washed with 1.0 L portions of warm water until the pH was <8. The resultant product was washed with heptane and vacuum dried. Yield 98%, strength 98.6%, mp 164-165° C.
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Three
Quantity
790 g
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
294 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetamido-3-ethoxynitrobenzene
Reactant of Route 2
Reactant of Route 2
4-Acetamido-3-ethoxynitrobenzene
Reactant of Route 3
Reactant of Route 3
4-Acetamido-3-ethoxynitrobenzene
Reactant of Route 4
Reactant of Route 4
4-Acetamido-3-ethoxynitrobenzene
Reactant of Route 5
Reactant of Route 5
4-Acetamido-3-ethoxynitrobenzene
Reactant of Route 6
Reactant of Route 6
4-Acetamido-3-ethoxynitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.